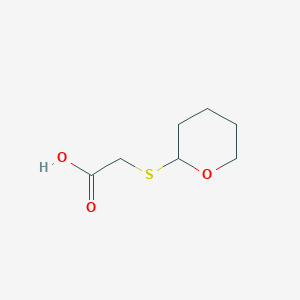

2-(oxan-2-ylsulfanyl)acetic Acid

描述

Contextualization within Thioether Carboxylic Acid Chemistry

Thioether carboxylic acids are a class of organic compounds that feature both a sulfur atom bonded to two alkyl or aryl groups (a thioether) and a carboxylic acid moiety. The presence of both the thioether and carboxylic acid functional groups imparts a dual reactivity to these molecules. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation to form sulfoxides and sulfones. The carboxylic acid group, on the other hand, can undergo typical reactions such as deprotonation to form a carboxylate salt, and esterification.

The synthesis of related compounds, thioesters, can be achieved through various methods, including the reaction of a carboxylic acid and a thiol in the presence of a catalyst like trifluoroacetic acid. tandfonline.com Other approaches involve the activation of carboxylic acids with reagents like diphosgene or N-acylbenzotriazoles followed by the addition of a thiol. tandfonline.com More recent strategies for sulfide (B99878) synthesis involve the decarbonylative coupling of carboxylic acids and thioesters. rsc.org Thioesters themselves are valuable intermediates in organic synthesis, finding application in the formation of carbon-carbon bonds and in asymmetric reactions. tandfonline.com They are generally more reactive towards nucleophilic substitution compared to their oxygen ester counterparts. tandfonline.comwikipedia.org

Academic Relevance of Tetrahydropyran-Substituted Organic Acids

The tetrahydropyran (B127337) (THP) ring is a saturated heterocyclic ether that is a common structural motif in a vast number of natural products and synthetic compounds with significant biological activity. Its inclusion in a molecule can influence properties such as solubility, lipophilicity, and metabolic stability. The THP ring is relatively stable and can exist in a chair-like conformation.

The synthesis of tetrahydropyran derivatives is an active area of research, with various methods available for their construction. organic-chemistry.org These methods often involve cyclization reactions of long-chain alcohols or the Prins cyclization. researchgate.net The reactivity of tetrahydropyran derivatives can be influenced by the substituents on the ring. For instance, halogenated derivatives of tetrahydropyran-2-ol have been shown to undergo ring-opening and rearrangement reactions under different conditions. cdnsciencepub.com The incorporation of a tetrahydropyran ring into a molecule can have a significant impact on its biological activity, as seen in the development of various therapeutic agents.

Overview of Current Research Landscape and Gaps for 2-(oxan-2-ylsulfanyl)acetic Acid

Theoretical Frameworks for Studying this compound

In the absence of experimental data, theoretical and computational chemistry provides a powerful toolkit for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be employed to determine the optimized geometry, bond lengths, bond angles, and vibrational frequencies of the molecule. Furthermore, DFT can be used to calculate various molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) studies could also be a valuable theoretical framework. If a series of related compounds were to be synthesized, QSAR models could be developed to correlate their structural features with any observed biological activity or physical properties. This approach could guide the design of new derivatives of this compound with enhanced properties. The study of similar sulfur-containing heterocyclic acetic acid derivatives has successfully utilized DFT and QSAR to correlate molecular parameters with experimental activities.

属性

IUPAC Name |

2-(oxan-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c8-6(9)5-11-7-3-1-2-4-10-7/h7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZDVJZULSKYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403393 | |

| Record name | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125488-66-6 | |

| Record name | Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-2-ylsulfanyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Oxan 2 Ylsulfanyl Acetic Acid

Precursor-Based Synthetic Routes to the Core Structure

The construction of the 2-(oxan-2-ylsulfanyl)acetic acid core structure is typically achieved through the strategic combination of a tetrahydropyran (B127337) moiety and an acetic acid derivative. Key methodologies involve the formation of a thioether linkage, often through thiol-alkylation reactions or the use of ester precursors followed by hydrolysis.

Strategies Involving Thiol-Alkylation Reactions

A primary and straightforward approach to the synthesis of this compound involves the direct alkylation of 2-mercaptooxane with a haloacetic acid or its corresponding salt. This S-alkylation reaction is a classic and effective method for forming thioether bonds.

The general reaction scheme involves the deprotonation of the thiol group of 2-mercaptooxane using a suitable base to form a thiolate anion. This nucleophilic thiolate then attacks the electrophilic carbon of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, displacing the halide and forming the desired carbon-sulfur bond.

Reaction Conditions: The choice of base and solvent is critical for the success of this reaction. Common bases include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) or carbonates (e.g., potassium carbonate) in aqueous or polar aprotic solvents like dimethylformamide (DMF). The reaction temperature can vary from room temperature to elevated temperatures to facilitate the reaction.

A typical procedure would involve dissolving 2-mercaptooxane and a slight excess of the haloacetic acid in a suitable solvent, followed by the gradual addition of the base. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, an acidic workup is performed to protonate the carboxylate and precipitate the final product, which can then be purified by recrystallization or chromatography. The synthesis of related sulfur-containing acetic acid derivatives, such as (pyrazin-2-ylsulfanyl)-acetic acid, has been successfully achieved using similar thiol-alkylation strategies.

Approaches Utilizing Ester Precursors and Subsequent Hydrolysis

An alternative and often preferred strategy involves a two-step process starting with the synthesis of an ester of this compound, followed by its hydrolysis to yield the final carboxylic acid. This approach can offer advantages in terms of purification and handling of intermediates.

The first step is the alkylation of 2-mercaptooxane with an alkyl haloacetate, such as ethyl chloroacetate (B1199739) or methyl bromoacetate. This reaction is analogous to the direct alkylation of the acid but yields an ester. The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF. The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, for instance, proceeds via the reaction of a mercapto-substituted heterocycle with ethyl chloroacetate. whiterose.ac.ukyoutube.com

Hydrolysis of the Ester Precursor: Once the ester, for example, ethyl 2-(oxan-2-ylsulfanyl)acetate, is synthesized and purified, it is subjected to hydrolysis to cleave the ester group and afford the carboxylic acid. Hydrolysis can be performed under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the more common method and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically heated to reflux to ensure complete conversion. The resulting carboxylate salt is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

Acidic Hydrolysis: This method involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. This method is generally less favored due to the potential for side reactions.

Development of Stereoselective Synthetic Pathways

The oxane ring in this compound contains a stereocenter at the C2 position. Consequently, the development of synthetic methods that can control the stereochemistry at this center is of significant importance for accessing enantiomerically pure forms of the compound.

One promising approach is the "clip-cycle" methodology, which has been successfully applied to the enantioselective synthesis of various substituted tetrahydropyrans. whiterose.ac.ukcore.ac.ukrsc.orgwhiterose.ac.uk This strategy involves the metathesis of an unsaturated alcohol with a thioester-containing alkene ("clipping"), followed by an intramolecular oxa-Michael addition catalyzed by a chiral phosphoric acid ("cycling"). By carefully selecting the chiral catalyst, it is possible to achieve high enantioselectivity in the formation of the tetrahydropyran ring. While not yet reported specifically for this compound, this methodology offers a powerful tool for its asymmetric synthesis.

Another strategy involves the use of a chiral pool approach , starting from readily available enantiopure natural products. youtube.comrsc.org For instance, chiral building blocks derived from carbohydrates or other natural sources that already possess the desired stereochemistry of the tetrahydropyran ring can be utilized. These chiral precursors can then be elaborated through a series of chemical transformations to install the sulfanylacetic acid side chain, thereby preserving the initial stereochemical integrity.

Furthermore, asymmetric hetero-Diels-Alder reactions have been employed for the stereoselective synthesis of highly substituted tetrahydropyran rings, which are key structural motifs in various natural products. nih.gov The reaction between a silyl (B83357) enol ether and an aldehyde in the presence of a chiral catalyst can afford cycloadducts with high enantiomeric excess. These cycloadducts can then serve as versatile intermediates for the synthesis of enantiomerically enriched tetrahydropyran derivatives.

Green Chemistry Principles in Synthetic Design and Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, atom economy, and the use of catalysts.

The principles of green chemistry encourage the use of greener solvents, such as water or ethanol (B145695), to replace hazardous organic solvents like DMF or chlorinated hydrocarbons. cymitquimica.com For the thiol-alkylation reaction, performing the synthesis in water or a water-ethanol mixture could significantly reduce the environmental impact. The use of ionic liquids as recyclable reaction media has also been explored for the synthesis of tetrahydropyran derivatives, offering a potentially greener alternative. rsc.org

Atom Economy is another important consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The direct thiol-alkylation of 2-mercaptooxane with thioglycolic acid, for instance, can be highly atom-economical.

The use of catalysis is a cornerstone of green chemistry. Instead of stoichiometric reagents, catalytic amounts of substances can be used to promote reactions, reducing waste and often leading to milder reaction conditions. For example, the use of phase-transfer catalysts can enhance the efficiency of the thiol-alkylation reaction in a biphasic system, potentially reducing the need for large volumes of organic solvents. Research into catalytic methods for the synthesis of tetrahydropyran rings, such as the use of phosphomolybdic acid in water for Prins cyclization, highlights the potential for developing greener synthetic routes. rsc.org

Flow Chemistry and Continuous Processing Applications in Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

A continuous flow setup for the thiol-alkylation step could involve pumping solutions of 2-mercaptooxane and the haloacetic acid derivative through a heated reactor coil where they mix and react. The product stream would then be collected continuously. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The synthesis of other acetic acid derivatives has been successfully demonstrated using continuous-flow conditions, showcasing the feasibility of this technology for similar transformations. whiterose.ac.uknih.gov

Chemical Reactivity and Mechanistic Studies of 2 Oxan 2 Ylsulfanyl Acetic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification and amidation, and under certain conditions, decarboxylation.

Investigation of Esterification and Amidation Kinetics and Equilibria

The conversion of the carboxylic acid group in 2-(oxan-2-ylsulfanyl)acetic acid to its corresponding esters and amides is of significant interest for modifying the compound's physical and chemical properties. These transformations typically proceed via nucleophilic acyl substitution.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester synthesis. The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. This is often accomplished by using the alcohol as the solvent (in large excess) or by removing water as it is formed.

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

The kinetics of esterification are influenced by several factors, including the structure of the carboxylic acid and the alcohol, the temperature, and the concentration of the catalyst. For instance, studies on the esterification of acetic acid with ethanol (B145695) have shown that increasing the reaction temperature increases the rate constant. researchgate.net The molar ratio of the reactants also plays a crucial role; a higher excess of alcohol generally leads to a higher conversion to the ester. researchgate.netdoaj.orgoaji.net

Interactive Table: Effect of Temperature and Molar Ratio on the Esterification of Acetic Acid with Ethanol. researchgate.net

| Temperature (°C) | Molar Ratio (Ethanol/Acetic Acid) | Rate Constant (k) | Conversion (%) |

| 50 | 10 | - | ~70 |

| 60 | 10 | - | ~80 |

| 50 | 5 | - | ~65 |

| 60 | 5 | - | ~75 |

Amidation: The direct formation of amides from carboxylic acids and amines is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Therefore, the reaction often requires high temperatures or the use of coupling agents to activate the carboxylic acid. Various catalytic systems have been developed to facilitate direct amidation under milder conditions. rsc.org These catalysts can work through different mechanisms, such as activating the carboxylic acid or bringing the reactants into close proximity. For example, certain boron-based catalysts can activate the carboxylic acid by forming a cyclic complex, thereby increasing the electrophilicity of the carbonyl carbon. rsc.org

The synthesis of N-methyl amides, for instance, can be achieved through cooperative catalysis using DABCO and Fe3O4 with isothiocyanates as the nitrogen source. acs.org This method is notable for its high atom economy and operational simplicity.

Exploration of Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For simple carboxylic acids, this reaction typically requires harsh conditions. However, the presence of specific functional groups can facilitate decarboxylation. A well-known example is the decarboxylation of β-keto acids, which proceeds readily upon heating through a cyclic transition state. masterorganicchemistry.comyoutube.comyoutube.com

For this compound, which is an α-thio carboxylic acid, spontaneous decarboxylation under normal conditions is not expected. The stability of the potential carbanion intermediate formed upon decarboxylation is a key factor. While the adjacent sulfur atom can stabilize a negative charge to some extent through its polarizability and the potential for d-orbital participation, it is generally not sufficient to promote facile decarboxylation without a strong electron-withdrawing group at the α-position.

Decarboxylation of this compound would likely require more forcing conditions, potentially involving radical pathways or specific catalysts. The mechanism would involve the cleavage of the C-C bond between the carboxyl group and the α-carbon.

Reactivity of the Thioether Linkage

The sulfur atom in the thioether linkage is a site of nucleophilicity and can be readily oxidized or alkylated.

Oxidation Reactions and Sulfoxide (B87167)/Sulfone Formation Mechanisms

Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones. The choice of oxidant and reaction conditions determines the outcome of the reaction. Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and hypochlorites. nih.govacs.org

The oxidation of thioethers with hydrogen peroxide can be slow under neutral conditions but can be catalyzed by acids or certain metal catalysts. acs.org A study on the oxidation of various aryl thioethers with H₂O₂ at physiological pH and temperature revealed very slow reaction rates, with half-lives on the scale of hundreds of hours. nih.govacs.org In contrast, oxidation with hypochlorite (B82951) was found to be significantly faster, with second-order rate constants in the range of 10⁴ M⁻¹s⁻¹. nih.gov

The mechanism of thioether oxidation by H₂O₂ is believed to involve a nucleophilic attack of the sulfur atom on the peroxide oxygen. The reaction proceeds in two steps:

Thioether to Sulfoxide: R-S-R' + H₂O₂ → R-SO-R' + H₂O

Sulfoxide to Sulfone: R-SO-R' + H₂O₂ → R-SO₂-R' + H₂O

The second oxidation step from sulfoxide to sulfone is generally slower than the first. The presence of electron-donating groups on the thioether can increase the rate of oxidation, while electron-withdrawing groups decrease it.

Interactive Table: Second-Order Rate Constants for the Oxidation of Thioanisole Derivatives by Hypochlorite. nih.gov

| Thioanisole Derivative | Substituent | Rate Constant (k, M⁻¹s⁻¹) |

| Thioanisole | H | ~10⁵ |

| 4-Chlorothioanisole | 4-Cl | ~10⁴ |

| 4-Bromothioanisole | 4-Br | ~10⁴ |

| 4-Fluorothioanisole | 4-F | ~10⁴ |

| 4-Nitrothioanisole | 4-NO₂ | ~10⁴ |

Note: This data is for aryl thioethers and serves to illustrate the influence of electronic effects on oxidation rates.

Alkylation Reactions Leading to Sulfonium (B1226848) Species

The nucleophilic sulfur atom of the thioether can react with alkylating agents, such as alkyl halides, to form sulfonium salts. masterorganicchemistry.comjmaterenvironsci.com This is a classic Sₙ2 reaction where the sulfur atom acts as the nucleophile.

The reactivity in these alkylation reactions depends on the nature of the alkylating agent (methyl halides are more reactive than larger alkyl halides) and the steric hindrance around the sulfur atom. The resulting sulfonium salts are themselves reactive species and can act as alkylating agents, transferring one of their alkyl groups to a nucleophile.

The formation of sulfonium salts is a key reaction in many biological processes, where S-adenosylmethionine (SAM), a biological sulfonium salt, acts as a methyl group donor.

Reactivity of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring in this compound is a saturated heterocyclic ether. In general, the THP ring is relatively stable, particularly under basic and neutral conditions. rsc.org However, it can undergo ring-opening reactions under specific conditions.

The most common reaction involving the THP ring is its use as a protecting group for alcohols. This involves the acid-catalyzed reaction of an alcohol with dihydropyran to form a 2-tetrahydropyranyl ether. The THP ether is stable to a wide range of reaction conditions but can be readily cleaved by acidic hydrolysis to regenerate the alcohol. masterorganicchemistry.com

In the context of this compound, the C-S bond at the 2-position is an acetal-like linkage. Such linkages are known to be susceptible to cleavage under acidic conditions. Therefore, treatment of this compound with strong acids could potentially lead to the cleavage of the C-S bond and opening of the tetrahydropyran ring. The mechanism would likely involve protonation of the ring oxygen, followed by cleavage of the C2-O bond to form an oxocarbenium ion. This intermediate can then be trapped by a nucleophile.

Ring-opening reactions of substituted tetrahydropyrans can also be promoted by other reagents, such as samarium(II) iodide. acs.org Furthermore, the presence of substituents on the ring can influence its reactivity and the stereochemical outcome of its reactions. nih.govrsc.org For instance, the presence of the (sulfanyl)acetic acid group at the anomeric C2 position might influence the conformational preference of the ring and its susceptibility to ring-opening.

Studies on Ring-Opening Reactions under Various Conditions

Currently, there are no published research findings that specifically detail the ring-opening reactions of this compound. The stability of the six-membered tetrahydropyran ring suggests that it would be more resistant to cleavage than smaller cyclic ethers like oxetanes or epoxides. However, the influence of the adjacent sulfur atom and the carboxylic acid group on the activation and scission of the C-O bonds within the oxan ring remains an open question.

Future investigations in this area would likely explore a range of conditions, including strong acids, Lewis acids, and nucleophilic reagents, to probe the susceptibility of the tetrahydropyran ring to opening. The regioselectivity of such reactions would be of particular interest, as would the impact of reaction parameters such as temperature and solvent on the product distribution.

Functionalization Reactions of the Cyclic Ether Ring

The functionalization of the tetrahydropyran ring in this compound is another area that is yet to be explored in the scientific literature. Research in this domain would aim to introduce new functional groups onto the cyclic ether, potentially leading to the synthesis of novel derivatives with interesting properties.

Potential avenues for investigation could include C-H activation strategies to directly functionalize the carbon skeleton of the oxan ring. Additionally, reactions targeting the ether oxygen, while less common for saturated ethers, could be explored under specific catalytic conditions. The development of methodologies for the selective functionalization of this molecule would be a valuable contribution to synthetic organic chemistry.

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

Without established reactions for this compound, there have been no mechanistic studies employing advanced spectroscopic or computational techniques. Such studies are crucial for understanding the step-by-step pathway of a chemical transformation, identifying transient intermediates, and rationalizing the observed reactivity and selectivity.

Once reactive pathways for this compound are identified, techniques such as in-situ NMR spectroscopy, mass spectrometry, and infrared spectroscopy could be employed to detect and characterize fleeting intermediates. Furthermore, computational methods, including Density Functional Theory (DFT) calculations, would be invaluable for mapping potential energy surfaces, calculating activation barriers, and providing theoretical support for proposed reaction mechanisms. These approaches would shed light on the electronic and steric factors governing the reactivity of this compound.

Applications of 2 Oxan 2 Ylsulfanyl Acetic Acid in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 2-(oxan-2-ylsulfanyl)acetic acid makes it a potentially valuable building block in the synthesis of complex molecules. The carboxylic acid group can readily undergo a variety of transformations, including esterification, amidation, and reduction to an alcohol. These reactions allow for the covalent attachment of the molecule to other synthetic intermediates.

Simultaneously, the thioether linkage provides another point of modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and steric bulk of the molecule, or participate in further reactions. The tetrahydropyran (B127337) ring itself is a common motif in many natural products and biologically active compounds, making this building block a potentially useful starting material for their synthesis.

The synthesis of derivatives of (quinolin-2-ylsulfanyl)-acetic acid by reacting 2-chloroquinoline (B121035) with mercaptoacetic acid highlights a general strategy where thioacetic acids are employed to introduce a specific fragment onto a core structure. By analogy, this compound could be used to introduce the oxanylthioacetyl group into various molecules.

Role in Heterocyclic Compound Synthesis

The structural components of this compound suggest its potential as a precursor in the synthesis of various heterocyclic compounds, particularly those containing sulfur. For instance, intramolecular cyclization reactions could lead to the formation of fused ring systems. Depending on the reaction conditions and the other reagents employed, the carboxylic acid and the thioether could participate in the formation of new rings.

Research on related mercapto derivatives has demonstrated their utility in constructing heterocyclic systems. For example, 2-mercaptopyrimidine (B73435) has been used as a starting material for the synthesis of pyrazole, pyridazine, and tetrazole derivatives. researchgate.net Similarly, derivatives of 2-mercaptobenzothiazole (B37678) have been used to synthesize diazetidine-2-thione and oxazolidinone derivatives. chemmethod.com These examples suggest that the thioether and carboxylic acid functionalities of this compound could be strategically employed to build a variety of heterocyclic scaffolds. The reaction of 2-mercaptopyrimidine with chloroacetic acid to form a thioacetic acid derivative, which is then cyclized, provides a direct analogy for the potential reactivity of this compound in heterocyclic synthesis. researchgate.net

Application as a Precursor for Chiral Auxiliaries or Ligands

The tetrahydropyran ring in this compound contains a chiral center at the anomeric carbon (C-2). This inherent chirality suggests that the molecule could be resolved into its enantiomers and used as a precursor for the development of novel chiral auxiliaries or ligands for asymmetric synthesis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. The tetrahydropyran moiety, with its defined stereochemistry, could potentially influence the facial selectivity of reactions on a prochiral center attached to the acetic acid side chain. While no specific use of this compound as a chiral auxiliary has been reported, the principle is well-established with other chiral molecules containing the tetrahydropyran ring.

The reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions has been studied, indicating the potential for this class of compounds to participate in stereoselective transformations. nih.govrsc.org Furthermore, the synthesis of thiopyran derivatives via [4+2] cycloaddition reactions is a known method for creating chiral sulfur-containing heterocycles. nih.gov These studies on related systems underscore the potential for developing chiral applications based on the this compound scaffold.

Potential in Multicomponent Reaction Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov The functional groups present in this compound make it a plausible candidate for participation in MCRs.

The carboxylic acid can act as the acidic component in well-known MCRs such as the Ugi or Passerini reactions. The thioether, or the corresponding thiol precursor, could potentially participate in thiol-based MCRs. The development of MCRs in unconventional solvents has expanded the scope of these reactions, and the properties of this compound may be well-suited for such systems. bohrium.com The use of biocatalysis in MCRs is also a growing field, and the structural motifs of this compound might be recognized by certain enzymes. mdpi.com

While direct examples involving this compound are not available, the vast literature on MCRs involving carboxylic acids and thiols provides a strong basis for its potential utility in this area of synthetic chemistry. nih.govresearchgate.net

Synthesis and Reactivity of Derivatives and Analogues of 2 Oxan 2 Ylsulfanyl Acetic Acid

Design and Synthesis of Structurally Modified Analogues

Modifications of the Carboxylic Acid Functional Group

The carboxylic acid moiety of a compound like 2-(oxan-2-ylsulfanyl)acetic acid could theoretically be converted into a variety of derivatives, such as esters and amides, using standard synthetic protocols.

Esterification: The formation of esters from a carboxylic acid is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. Alternatively, esters can be synthesized by reacting the carboxylate salt of the acid with an alkyl halide.

Amide Synthesis: Amide derivatives can be prepared by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Another common method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine.

Alterations to the Thioether Linkage and Oxidation States

The thioether linkage is a key functional group that can be modified, primarily through oxidation.

Oxidation to Sulfoxides and Sulfones: Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones. A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in the presence of a catalyst or in a suitable solvent like acetic acid to control the extent of oxidation. nih.gov The reaction conditions, such as temperature and stoichiometry of the oxidant, are critical for achieving selectivity between the sulfoxide (B87167) and sulfone. Other reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate.

Variations within the Tetrahydropyran (B127337) Ring System

Modification of the tetrahydropyran (oxane) ring would involve more complex synthetic strategies, potentially starting from different precursors or involving ring-opening and closing reactions.

Synthesis of Substituted Tetrahydropyrans: The synthesis of tetrahydropyran rings with various substituents can be achieved through several methods, including the Prins cyclization, intramolecular hetero-Diels-Alder reactions, and the cyclization of δ-hydroxy alkenes. organic-chemistry.orgresearchgate.net These methods allow for the introduction of a wide range of functional groups onto the ring, which could influence the compound's properties. However, incorporating these modified rings into the this compound structure would require a multi-step synthetic sequence.

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Without a library of synthesized derivatives of this compound and corresponding biological or chemical reactivity data, no specific structure-reactivity relationships can be established. In general, SRR studies aim to correlate changes in the chemical structure of a molecule with its reactivity or biological activity. For a compound like this compound, such studies would involve systematically modifying the carboxylic acid, thioether, and tetrahydropyran moieties and then evaluating the impact of these changes on a specific property of interest.

Derivatization for Enhanced Synthetic Utility and Selectivity

The derivatization of this compound for enhanced synthetic utility would involve the introduction of functional groups that facilitate further chemical transformations. For example, the carboxylic acid could be converted into an activated ester to improve its reactivity in coupling reactions. For bioconjugation purposes, functional groups such as azides or alkynes could be introduced to enable "click chemistry" reactions, allowing the molecule to be attached to biomolecules. nih.gov

Computational and Theoretical Studies on 2 Oxan 2 Ylsulfanyl Acetic Acid

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 2-(oxan-2-ylsulfanyl)acetic acid is dictated by the interplay of its constituent functional groups. Density Functional Theory (DFT) is a powerful computational tool used to investigate the electron distribution, molecular orbitals, and bonding properties of molecules. nih.govrsc.orgrsc.orgresearchgate.net For this compound, a DFT analysis would reveal the nature of the carbon-sulfur, sulfur-carbon, and carbon-oxygen bonds, as well as the influence of the electron-withdrawing carboxylic acid group on the electron density of the rest of the molecule.

The sulfur atom in the thioether linkage is a key feature, possessing lone pairs of electrons that are less tightly held than those on the oxygen atom of an ether due to sulfur's lower electronegativity. masterorganicchemistry.com This makes the sulfur atom a good nucleophile. youtube.com The C-S-C bond angle in thioethers is typically around 99°, which is smaller than the C-O-C angle in ethers. wikipedia.org The C-S bond lengths are generally in the range of 1.81 Å. wikipedia.org

The carboxylic acid group significantly influences the electronic structure. The C=O and C-O bonds of the carboxyl group are polarized, and the acidic proton can be readily donated. The pKa of thioacetic acid is around 3.4, making it more acidic than acetic acid. wikipedia.org This increased acidity is attributed to the better ability of the larger sulfur atom to stabilize the negative charge of the conjugate base.

Table 1: Representative Bond Lengths and Angles for Functional Groups Analogous to those in this compound

| Bond/Angle | Functional Group | Representative Value |

| C-S Bond Length | Thioether | ~1.81 Å |

| C-O Bond Length | Ether | ~1.43 Å |

| C=O Bond Length | Carboxylic Acid | ~1.21 Å |

| C-O Bond Length | Carboxylic Acid | ~1.36 Å |

| C-S-C Angle | Thioether | ~99° |

| C-O-C Angle | Oxane | ~111° |

| O-C=O Angle | Carboxylic Acid | ~125° |

Note: These values are illustrative and based on general data for the respective functional groups. Precise values for this compound would require specific computational calculations.

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily determined by the oxane ring and the rotation around the C-S and C-C single bonds of the acetic acid side chain. The oxane ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. acs.orgacs.org In monosubstituted tetrahydropyrans, the substituent can occupy either an axial or an equatorial position. The preference is often for the equatorial position to avoid 1,3-diaxial interactions. acs.org

For this compound, the -S-CH₂COOH group at the C2 position can exist in both axial and equatorial orientations. Computational studies on similar substituted tetrahydropyrans suggest that the equatorial conformer is generally more stable. acs.org The energy difference between the axial and equatorial conformers, known as the A-value, can be calculated to quantify this preference.

Furthermore, rotation around the C-S and S-C bonds will lead to various rotamers. The potential energy surface (PES) of the molecule can be mapped by systematically rotating these bonds and calculating the energy at each point. This would reveal the global minimum energy conformation as well as other local minima and the energy barriers between them. Such analyses are crucial for understanding the molecule's shape and how it might interact with other molecules.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the electronic environment of the nuclei. DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. youtube.comyoutube.com For this compound, the protons on the oxane ring would have characteristic shifts depending on their axial or equatorial position and their proximity to the oxygen and sulfur atoms. The protons of the methylene (B1212753) group adjacent to the sulfur and the carboxylic acid would also have distinct chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in a Structure Similar to this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C2 (oxane) | 4.5 - 5.0 | Multiplet |

| Oxane ring protons | 1.4 - 2.0 & 3.5 - 4.0 | Multiplets |

| -S-CH₂- | 3.2 - 3.5 | Singlet or Doublet |

| -COOH | 10 - 12 | Singlet (broad) |

Note: These are estimated ranges and would be influenced by the solvent and specific conformation.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify functional groups based on their vibrational frequencies. Computational frequency calculations can predict the vibrational spectra of this compound. copernicus.orgnih.gov Key vibrational modes would include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700-1750 cm⁻¹), C-O stretching vibrations of the ether and carboxylic acid, and C-S stretching vibrations (typically weaker and in the fingerprint region). chemistrytalk.org

Elucidation of Reaction Pathways and Transition State Geometries

Theoretical chemistry plays a vital role in understanding reaction mechanisms. For this compound, several reactions could be computationally investigated. For instance, the esterification of the carboxylic acid group or reactions involving the nucleophilic sulfur atom could be modeled.

Computational methods can be used to locate the transition state structures for these reactions. The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction pathway can be assessed. For example, the reaction of thioacids with azides has been shown through computational studies to proceed via a thiatriazoline intermediate. researchgate.netnih.gov Similar mechanistic insights could be gained for reactions involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with a solvent. wpmucdn.comnih.govcngb.orgmdpi.com An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics.

The carboxylic acid group would be expected to form strong hydrogen bonds with water molecules. The ether oxygen and the thioether sulfur would also act as hydrogen bond acceptors, though the interactions with the sulfur atom would be weaker. nih.gov MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations are particularly useful for understanding how the molecule behaves in a biological environment, where interactions with water are ubiquitous. researchgate.net

Biological Activity Investigations of 2 Oxan 2 Ylsulfanyl Acetic Acid and Its Derivatives in Vitro Focus

Mechanism of Action Studies in Isolated Cellular Systems (In Vitro)

The precise mechanism of action for 2-(oxan-2-ylsulfanyl)acetic acid itself is not extensively documented in publicly available research. However, studies on structurally related acetic acid derivatives provide insights into potential mechanisms, primarily centered on anticancer and antimicrobial activities.

Derivatives of acetic acid have been observed to exert cytotoxic effects on various cancer cell lines. For instance, studies on 2,4-azolidinedione-acetic acid derivatives have demonstrated significant anticancer activity. researchgate.netnih.gov One particular derivative, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide, exhibited high selectivity against leukemia cell lines, suggesting a targeted mechanism of action. researchgate.net Similarly, N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which share a thioether linkage akin to this compound, have shown potent anticancer activity against HeLa, SKOV-3, and MCF-7 cell lines. mdpi.com These findings suggest that derivatives of this compound may operate through mechanisms involving the induction of apoptosis or cell cycle arrest in cancerous cells.

In the context of antimicrobial activity, research on 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives, which are structurally analogous to the target compound, has revealed inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net The mechanism in these cases is likely related to the disruption of essential bacterial cellular processes.

Identification and Validation of Molecular Targets (In Vitro)

While the specific molecular targets of this compound remain to be fully elucidated, research on related compounds points toward several potential protein targets.

Molecular docking studies on 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives have suggested that these compounds may interact with and inhibit bacterial enzymes essential for survival. For example, docking studies against E. coli have indicated potential binding to key enzymes, thereby explaining their antibacterial activity. eajournals.org One study identified a derivative, compound 3f, as a potential inhibitor of a specific E. coli receptor (1grx). eajournals.org

In the realm of anticancer research, derivatives of 2-arylbenzoxazole acetic acid have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. core.ac.uk This suggests that derivatives of this compound could potentially target similar enzymes involved in cancer cell proliferation. Furthermore, studies on other acetic acid derivatives have identified enzymes such as p-glycoprotein and DNA gyrase as potential molecular targets. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis for In Vitro Efficacy

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the structural requirements for enhanced efficacy.

For anticancer activity, the substitution pattern on the aromatic rings of related acetic acid derivatives plays a crucial role. In a series of 2-arylthiazolidine-4-carboxylic acid amides, specific substitutions on the phenyl ring led to potent and selective activity against melanoma and prostate cancer cell lines. nih.gov For example, certain substitutions resulted in compounds with GI50 values in the sub-micromolar range against melanoma cells. nih.gov Similarly, for 2,4-azolidinedione-acetic acid derivatives, the presence of electronegative groups on the phenyl ring was found to correlate with increased anticancer activity. researchgate.net

In the context of antimicrobial activity, SAR studies on 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives demonstrated that modifications to the aryloxy moiety significantly impact their inhibitory effects against S. aureus. researchgate.net The presence of a fluorobenzene (B45895) group in one derivative was linked to a lower binding energy and potentially higher inhibitory activity against an E. coli receptor. eajournals.org

Table 1: In Vitro Anticancer Activity of Selected Acetic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | CCRF-CEM (Leukemia) | logGI50 = -6.06 | nih.gov |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | HL-60(TB) (Leukemia) | logGI50 = -6.53 | nih.gov |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | MOLT-4 (Leukemia) | logGI50 = -6.52 | nih.gov |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivative 16d | HeLa (Cervical Cancer) | < 10 µg/mL | mdpi.com |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivative 17a | HeLa (Cervical Cancer) | < 10 µg/mL | mdpi.com |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivative 16c | SKOV-3 (Ovarian Cancer) | < 10 µg/mL | mdpi.com |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | Promising Activity | core.ac.uk |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast Cancer) | Promising Activity | core.ac.uk |

Table 2: In Vitro Antimicrobial Activity of Selected Acetic Acid Derivatives

| Compound Derivative | Microorganism | MIC (mg/mL) | Reference |

| Ethyl acetate (B1210297) fraction of Ricinus communis (contains acetic acid derivatives) | S. aureus | 1.5625 | nih.gov |

| Ethyl acetate fraction of Ricinus communis (contains acetic acid derivatives) | Clinical E. coli | 14.67 mm (inhibition zone) | nih.gov |

| N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus and Enterococcus species | 1-4 µg/mL | mdpi.com |

Biochemical Pathway Interventions and Modulation (In Vitro)

The biological effects of this compound and its derivatives are ultimately the result of their interaction with and modulation of specific biochemical pathways within cells. While direct studies on the title compound are scarce, research on related molecules provides clues to their potential pathway interventions.

Flavone acetic acid and its derivatives, for instance, are known to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in human monocytes. unibo.it This suggests that derivatives of this compound might also modulate immune signaling pathways, which could be relevant for their potential anticancer effects.

Furthermore, the inhibition of enzymes like topoisomerase II by related benzoxazole (B165842) acetic acid derivatives directly impacts the DNA replication and repair pathways, leading to cell death in cancer cells. core.ac.uk Similarly, the inhibition of N-acylethanolamine acid amidase (NAAA) by certain β-lactone derivatives points to an intervention in lipid signaling pathways, which are involved in inflammation. nih.gov The investigation of how this compound derivatives affect these and other critical biochemical pathways will be a crucial area for future research.

2 Oxan 2 Ylsulfanyl Acetic Acid in Ligand Chemistry and Catalysis

Design and Synthesis of Coordination Complexes with Metal Centers

The synthesis of coordination complexes with 2-(oxan-2-ylsulfanyl)acetic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The carboxylate group readily coordinates to metal ions, while the thioether sulfur atom can also bind, leading to the formation of a five-membered chelate ring. The nature of the metal center, its oxidation state, and the presence of other ancillary ligands can influence the final structure of the complex.

The general synthetic strategy involves an acid-base reaction where a metal hydroxide (B78521), carbonate, or oxide is reacted with this compound. Alternatively, salt metathesis reactions between a metal halide and the sodium or potassium salt of the ligand are commonly employed.

Table 1: Representative Synthetic Methods for Metal Complexes with Thioether-Carboxylate Ligands

| Metal Precursor | Ligand Form | Solvent | General Reaction Conditions | Resulting Complex Type |

| Metal(II) Acetate (B1210297) | This compound | Ethanol (B145695)/Water | Reflux | [M(L)₂(H₂O)ₓ] |

| Metal(II) Chloride | Sodium 2-(oxan-2-ylsulfanyl)acetate | Methanol | Room Temperature | [M(L)₂] or [M(L)Cl(solv)] |

| Metal(III) Nitrate | This compound + Base | Acetonitrile | Stirring at elevated temp. | [M(L)₃] |

| Organometallic Halide (e.g., Cp₂TiCl₂) | This compound + NEt₃ | THF | Inert Atmosphere | [Cp₂Ti(L)₂] |

Note: L represents the deprotonated 2-(oxan-2-ylsulfanyl)acetate ligand. The actual stoichiometry and coordination geometry can vary depending on the specific metal and reaction conditions.

The resulting complexes can exhibit various coordination geometries, including octahedral, square planar, or tetrahedral, depending on the coordination number and the electronic configuration of the metal ion. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with X-ray crystallography, are crucial for the characterization of these complexes and for confirming the coordination mode of the ligand.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes bearing thioether-carboxylate ligands have shown promise in a range of catalytic transformations. The combination of a hard carboxylate and a soft thioether donor allows for the modulation of the electronic and steric properties of the metal center, which is critical for catalytic activity and selectivity.

For asymmetric catalysis, chiral versions of this compound would be required, where a stereocenter is introduced, for instance, in the oxane ring. Chiral thioether-containing ligands have been successfully employed in a variety of enantioselective reactions. The sulfur atom, being a soft donor, can effectively stabilize low-valent transition metals, which are often key intermediates in catalytic cycles.

Table 2: Potential Asymmetric Catalytic Applications for Complexes of Chiral this compound Analogues

| Reaction Type | Metal Catalyst | Typical Substrates | Potential Product |

| Asymmetric Allylic Alkylation | Palladium | Allylic acetates, malonates | Chiral allylated products |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral olefins, ketones | Chiral alkanes, alcohols |

| Asymmetric Michael Addition | Copper, Nickel | α,β-Unsaturated compounds | Chiral 1,5-dicarbonyls |

| Asymmetric Aldol Reaction | Zinc, Tin(II) | Aldehydes, ketones | Chiral β-hydroxy carbonyls |

The design of these catalysts focuses on creating a well-defined chiral environment around the metal center. The stereochemical outcome of the reaction is dictated by the specific geometry of the catalyst-substrate complex, where the ligand directs the approach of the incoming reagent to one face of the substrate.

Complexes of this compound with transition metals like palladium, rhodium, and copper are expected to be active in various cross-coupling and addition reactions. The thioether moiety can play a crucial role in stabilizing the catalytically active species and can also exhibit hemilabile behavior, where it can reversibly coordinate and de-coordinate from the metal center to open up a coordination site for substrate binding.

Table 3: Examples of Transition Metal-Mediated Reactions Potentially Catalyzed by this compound Complexes

| Reaction | Metal Catalyst | Substrate 1 | Substrate 2 | Product |

| Suzuki Coupling | Palladium | Aryl halide | Arylboronic acid | Biaryl |

| Heck Reaction | Palladium | Aryl halide | Alkene | Substituted alkene |

| C-H Activation/Functionalization | Rhodium, Ruthenium | Arene | Alkene/Alkyne | Functionalized arene |

| Hydroformylation | Rhodium, Cobalt | Alkene | CO/H₂ | Aldehyde |

In these transformations, the ligand not only enhances the stability of the catalyst but also influences its reactivity and selectivity (chemo-, regio-, and stereoselectivity).

Mechanistic Investigations of Catalytic Cycles and Ligand Effects

Understanding the mechanism of a catalytic reaction is fundamental to improving its efficiency and selectivity. For catalysis involving complexes of this compound, mechanistic studies would focus on elucidating the role of the ligand at each step of the catalytic cycle. Key aspects to investigate include:

Ligand Coordination and Dissociation: The dynamics of the S-M and O-M bonds during the reaction. Hemilability of the thioether could be crucial for generating vacant coordination sites.

Oxidative Addition and Reductive Elimination: The influence of the ligand's electronic properties on the rates of these fundamental steps in cross-coupling reactions.

Insertion Reactions: The effect of the ligand's steric bulk on the regioselectivity of migratory insertion of alkenes or carbon monoxide.

Stereoinduction in Asymmetric Catalysis: Identifying the origin of enantioselectivity by studying the transition states of the enantio-determining step using computational and experimental methods.

Kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and DFT (Density Functional Theory) calculations are powerful tools for these mechanistic investigations. By systematically modifying the structure of the this compound ligand (e.g., by introducing different substituents on the oxane ring) and observing the impact on the catalytic performance, a deeper understanding of the structure-activity relationship can be established. This knowledge is invaluable for the rational design of more efficient and selective catalysts for a wide array of chemical transformations.

Emerging Research Avenues and Future Directions for 2 Oxan 2 Ylsulfanyl Acetic Acid

Exploration of Advanced Synthetic Methodologies and Automation

The traditional synthesis of thioethers often involves multi-step processes that can be time-consuming and may utilize hazardous reagents like thiols. However, modern organic synthesis is moving towards more efficient, safer, and automatable methods. For a molecule like 2-(oxan-2-ylsulfanyl)acetic acid, these advanced methodologies could revolutionize its accessibility and the production of its derivatives.

Recent advancements in synthetic chemistry offer compelling alternatives. For instance, photocatalytic and organocatalytic methods are being developed for the synthesis of thioethers under mild, metal-free conditions. acs.org These approaches often exhibit high functional group tolerance, which would be crucial for preserving the carboxylic acid and oxane functionalities of the target molecule. Furthermore, the development of direct decarboxylative sulfhydrylation, which constructs thiols from carboxylic acids and elemental sulfur, presents a novel pathway for creating sulfur-containing building blocks. chemrxiv.org

The most transformative potential lies in the automation of synthesis. Automated flow-through systems have demonstrated the capacity to produce libraries of thioethers with high yield and purity, minimizing manual intervention. rsc.org Adapting such automated platforms for the synthesis of this compound could enable high-throughput screening of its derivatives for various applications by systematically modifying the core structure.

| Methodology | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Traditional Nucleophilic Substitution | Reaction of a halide with a thiol or thiolate. | Well-established procedures. | General Organic Chemistry Principles |

| Organocatalytic Thioetherification | Metal-free, often photochemically induced. | Mild conditions, high functional group tolerance. | acs.org |

| Decarbonylative Thioetherification | Uses carboxylic acids and thioesters as starting materials. | Avoids the use of odorous thiols, broad substrate scope. | rsc.org |

| Automated Flow Synthesis | Continuous reaction in a flow-through reactor, often robotically controlled. | High throughput, scalability, improved safety and reproducibility. | rsc.org |

Integration into Supramolecular Chemistry and Materials Science

The dual functionality of this compound makes it an exciting candidate for the construction of complex, ordered systems in supramolecular chemistry and materials science. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable dimers or extended chains. Simultaneously, the thioether sulfur atom can act as a soft ligand for metal coordination or bind to surfaces like gold, a property well-documented for other thioethers. researchgate.netaip.orgnih.govaip.orgresearchgate.net

This combination allows for the design of sophisticated molecular architectures. The molecule could serve as a "tecton," or molecular building block, for creating:

Self-Assembled Monolayers (SAMs): The thioether can anchor the molecule to a gold surface, while the carboxylic acid and oxane ring can be exposed to modify surface properties, such as hydrophilicity, or to act as recognition sites. researchgate.netaip.orgnih.govaip.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid can link metal ions into a network, while the thioether group could either coordinate to a second type of metal ion or be available for post-synthetic modification.

Stimuli-Responsive Materials: The thioether linkage is susceptible to oxidation, converting it to a sulfoxide (B87167) or sulfone. acs.org This chemical transformation alters the polarity and coordinating ability of the sulfur atom, providing a mechanism to create materials whose properties (e.g., solubility, binding affinity) can be switched with an oxidative stimulus. mdpi.com Thiol- and disulfide-based materials are already known to be valuable in creating stimulus-responsive systems. mdpi.com

| Application Area | Role of this compound | Potential Outcome | Relevant Principles from Literature |

|---|---|---|---|

| Surface Engineering | Thioether as anchor; carboxylic acid as functional head group. | Creation of functionalized surfaces for biosensors or biocompatible coatings. | researchgate.netaip.orgnih.govaip.orgacs.org |

| Supramolecular Polymers | Carboxylic acid for hydrogen bonding; thioether for secondary interactions. | Formation of one- or two-dimensional polymeric structures with tunable properties. | rsc.org |

| Smart Materials | Oxidation of the thioether to sulfoxide/sulfone. | Development of materials that respond to reactive oxygen species (ROS). | acs.orgmdpi.com |

| Biomedical Polymers | As a building block for creating biocompatible and biodegradable materials. | Hydrogels for drug delivery or tissue engineering scaffolds. | sigmaaldrich.com |

Development of Predictive Models for Reactivity and Selectivity

As interest in this compound and its analogues grows, computational chemistry will be indispensable for predicting their behavior and guiding experimental design. numberanalytics.com Theoretical modeling can provide deep insights into the structural, electronic, and reactive properties of sulfur-containing compounds. rsc.org

Key areas for predictive modeling include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic structure (e.g., HOMO-LUMO gap), and reaction mechanisms. For example, computational studies can clarify the relative reactivity of the thioether versus the carboxylic acid under different conditions or predict the conformational preferences of the oxane ring. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or as part of a larger assembly. This is particularly useful for understanding its role in supramolecular systems, predicting how it will interact with other molecules or surfaces over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: If a library of derivatives is synthesized and tested for a specific biological activity, QSAR models can be developed to correlate molecular descriptors (e.g., logP, polarizability, electronic parameters) with that activity. nih.govnih.gov Such models can then predict the activity of new, unsynthesized derivatives, accelerating the discovery of lead compounds. nih.govnih.govyoutube.com The development of predictive models for thiol reactivity is already proving to be a valuable tool in medicinal chemistry. acs.orgnih.govchemrxiv.org

| Modeling Technique | Predicted Parameters | Application for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometries, reaction energies, electronic properties, transition states. | Understanding reaction mechanisms and intrinsic reactivity. | numberanalytics.comrsc.org |

| Molecular Dynamics (MD) | Conformational dynamics, binding affinities, self-assembly behavior. | Simulating interactions in supramolecular or biological systems. | nih.gov |

| QSAR | Correlation of structural features with biological activity or physical properties. | Guiding the design of derivatives with enhanced properties (e.g., anticancer activity). | nih.govnih.govyoutube.com |

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens doors to a wide range of interdisciplinary research projects, bridging chemistry, biology, and materials science.

Medicinal Chemistry and Drug Discovery: Sulfur-containing heterocycles are a cornerstone of many approved drugs. researchgate.netnih.gov The title compound could serve as a scaffold for new therapeutic agents. The carboxylic acid can be converted to amides or esters, while the oxane and thioether components can be modified to tune pharmacokinetics and target binding. Its derivatives could be screened for a variety of biological activities, including anticancer, antimicrobial, or anti-inflammatory effects, similar to other acetic acid derivatives. nih.govnih.gov

Chemical Biology: The thioether can be used to attach the molecule to biomolecules or sensor surfaces, while the carboxylic acid provides a point for further conjugation. This makes it a potential tool for creating molecular probes to study biological processes or for the development of targeted drug delivery systems. The reactivity of the thioether with reactive oxygen species also suggests its potential use in probes for oxidative stress. acs.org

Advanced Materials: In materials science, the compound could be used to create functional polymers or hybrid inorganic-organic materials. acs.orgsigmaaldrich.com For example, it could be polymerized through its carboxylic acid group to create a poly(thioether ester), a material that could have interesting thermal or mechanical properties and potentially be biodegradable. Its ability to functionalize surfaces is also highly relevant for creating advanced coatings, sensors, or chromatographic materials. acs.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(oxan-2-ylsulfanyl)acetic Acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, describes a protocol for similar acetic acid derivatives using stepwise alkylation and hydrolysis. Key steps include:

- Step 1 : Reacting oxane-2-thiol with a bromoacetic acid derivative in a polar aprotic solvent (e.g., DMF) under nitrogen to form the sulfanyl intermediate.

- Step 2 : Hydrolysis of the ester intermediate using aqueous KOH/MeOH (reflux for 5–8 hours) to yield the carboxylic acid.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of thiol) to minimize by-products. Purify via column chromatography (ethyl acetate/hexane gradient) to achieve >90% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer:

- NMR : Use - and -NMR to confirm the sulfanyl group (δ ~2.7–3.1 ppm for SCH) and oxane ring protons (δ ~3.5–4.0 ppm). Compare with databases like PubChem for validation .

- FT-IR : Identify characteristic peaks for S–C (600–700 cm), C=O (1700–1720 cm), and O–H (2500–3300 cm) .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity and detect molecular ions ([M+H]) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this compound?

- Methodological Answer: X-ray diffraction (XRD) is critical. As shown in and :

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts.

- Structure Refinement : Apply SHELXL ( ) for full-matrix least-squares refinement. Address discrepancies (e.g., bond length variations >0.02 Å) via Hirshfeld surface analysis or DFT calculations .

- Validation : Cross-check torsion angles (e.g., oxane ring puckering) against Cambridge Structural Database (CSD) entries to identify outliers .

Q. What strategies are effective for analyzing hydrogen-bonding networks and π–π interactions in this compound crystals?

- Methodological Answer:

- Hydrogen Bonds : Identify O–H∙∙∙O and C–H∙∙∙O interactions using Mercury software. For example, reports dimer formation via O–H∙∙∙O (2.65–2.75 Å) with R_2$$^2(8) motifs.

- π–π Stacking : Measure centroid distances (3.3–3.6 Å) and slippage angles (e.g., 0.9–1.3 Å in ) to assess aromatic interactions.

- Thermal Ellipsoids : Evaluate displacement parameters to distinguish static disorder from dynamic motion in the oxane ring .

Q. How can computational modeling complement experimental data in studying the reactivity of this compound?

- Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., sulfur or carbonyl groups). Compare with XRD bond lengths (<2% deviation acceptable).

- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) using GROMACS to model aggregation behavior or stability under varying pH .

- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., acetyltransferases) using AutoDock Vina to hypothesize inhibitory mechanisms .

Data Contradiction and Validation

Q. How should researchers address inconsistencies between theoretical and experimental -NMR chemical shifts?

- Methodological Answer:

- Step 1 : Re-examine sample purity via HPLC-MS to rule out impurities ().

- Step 2 : Recalculate shifts using advanced DFT methods (e.g., WP04 functional) with implicit solvent models (IEF-PCM).

- Step 3 : If discrepancies persist (>3 ppm), consider dynamic effects (e.g., ring puckering in oxane) via variable-temperature NMR .

Experimental Design

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。